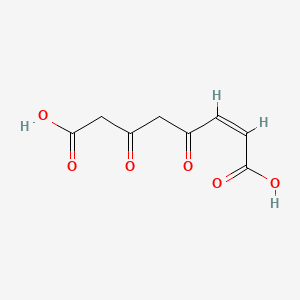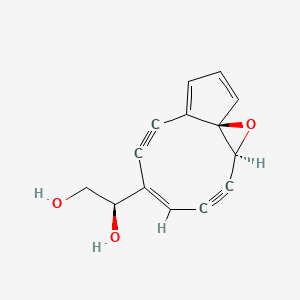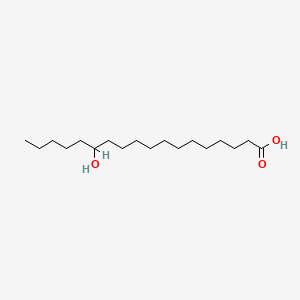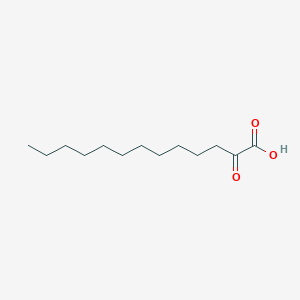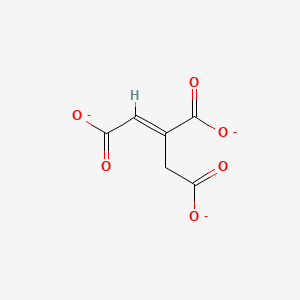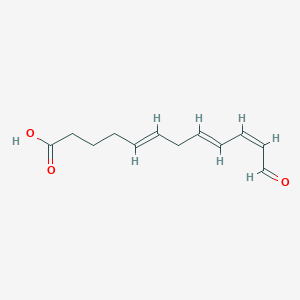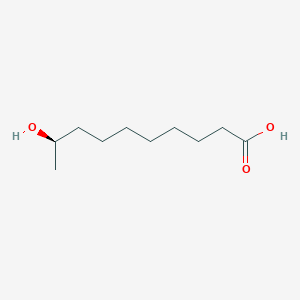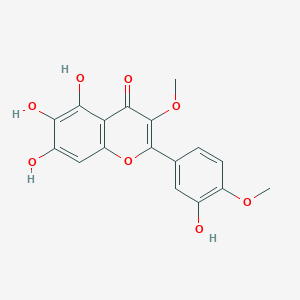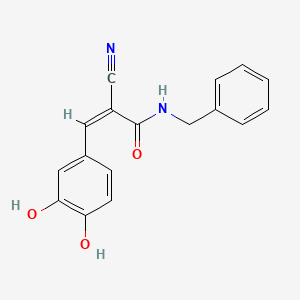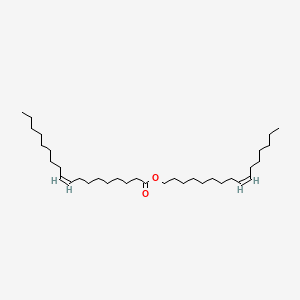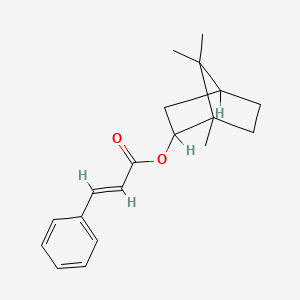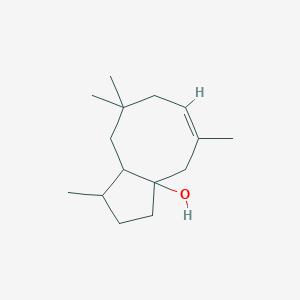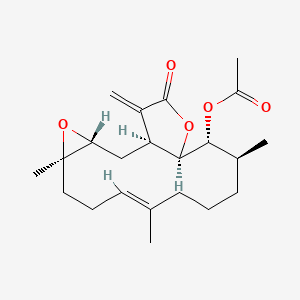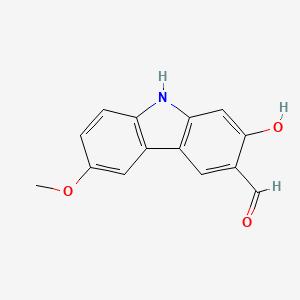
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde is a naturally occurring carbazole alkaloid found in the plant Clausena lansium. Carbazole alkaloids are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of leishmaniasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde can be synthesized through various methods, including the cyclization of appropriate precursors. One common synthetic route involves the cyclization of 2-aminobiphenyl derivatives under acidic conditions to form the carbazole core . The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of lansine involves the extraction of the compound from Clausena lansium using organic solvents. The plant material is typically macerated and subjected to solvent extraction, followed by purification through chromatographic techniques . This method ensures the isolation of lansine in sufficient quantities for further research and application.
Analyse Chemischer Reaktionen
Types of Reactions: 2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of lansine can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Biology: this compound exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: this compound has shown promise as an antileishmanial agent, making it a potential candidate for the treatment of leishmaniasis.
Wirkmechanismus
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde exerts its effects through various molecular targets and pathways. In the context of its antileishmanial activity, lansine disrupts the cellular processes of Leishmania donovani by inhibiting key enzymes involved in the parasite’s metabolism . This inhibition leads to the accumulation of toxic metabolites within the parasite, ultimately causing its death. Additionally, lansine has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Murrayanine: Another carbazole alkaloid with antimicrobial and antitumor properties.
Mahanine: Known for its cytotoxic effects against cancer cells and its ability to induce apoptosis.
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde’s unique combination of structural features and biological activities makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H11NO3 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-12-11(5-9)10-4-8(7-16)14(17)6-13(10)15-12/h2-7,15,17H,1H3 |
InChI-Schlüssel |
INFFNJXOAJWVCS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)C=O |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)C=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)
